2-Amino-1-(1-phenyl-1h-pyrazol-4-yl)ethan-1-one
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Overview
Description
2-Amino-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one is a chemical compound that features a pyrazole ring substituted with a phenyl group and an amino group attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one typically involves the reaction of hydrazine derivatives with β-keto esters or diketones. One common method includes the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the amino and ethanone functionalities .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Amino-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(1-phenyl-1H-pyrazol-4-yl)butanoic acid hydrochloride
- 1-Phenyl-3-methyl-1H-pyrazol-5-amine
- 1-Phenyl-1H-pyrazol-4-ylmethanamine
Uniqueness
2-Amino-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of both amino and ethanone functionalities. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H11N3O |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-amino-1-(1-phenylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C11H11N3O/c12-6-11(15)9-7-13-14(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6,12H2 |
InChI Key |
DNIFSLSSIARYCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)CN |
Origin of Product |
United States |
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